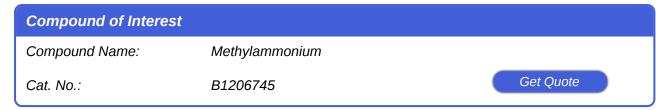


# electronic band structure of methylammonium lead iodide

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An In-depth Technical Guide on the Electronic Band Structure of **Methylammonium** Lead Iodide

For Researchers, Scientists, and Drug Development Professionals.

### Introduction

**Methylammonium** lead iodide (CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> or MAPI) is a prototypical hybrid organic-inorganic perovskite material that has garnered immense research interest due to its exceptional optoelectronic properties and high power conversion efficiencies in photovoltaic devices.[1] A fundamental understanding of its electronic band structure is crucial for optimizing device performance and exploring new applications. This guide provides a comprehensive overview of the electronic band structure of MAPI, detailing its key parameters, the experimental and theoretical methods used for its characterization, and the intricate interplay of structural and relativistic effects that govern its electronic properties.

The valence and conduction bands of **methylammonium** lead iodide are primarily determined by the inorganic PbI<sub>3</sub> lattice atoms.[2] The organic **methylammonium** cation (CH<sub>3</sub>NH<sub>3</sub>+) has a less direct, but still significant, influence on the electronic structure, primarily through its role in defining the crystal symmetry and through weaker interactions with the inorganic framework.[2] [3]

## **Data Presentation**



The electronic band structure of **methylammonium** lead iodide is characterized by several key quantitative parameters, which are summarized in the tables below for easy comparison. These values are compiled from a range of experimental and theoretical studies and can vary depending on the crystal phase, temperature, and measurement or calculation technique.

Table 1: Band Gap of Methylammonium Lead Iodide

(CH<sub>3</sub>NH<sub>3</sub>Pbl<sub>3</sub>)

Crystal Phase	Temperature	Method	Band Gap (eV)	Reference(s)
Tetragonal	Room Temp.	UV-Vis Spectroscopy	1.55	[4]
Tetragonal	170 K	Two-Photon Absorption	1.55 ± 0.01	[5][6]
Orthorhombic	Low Temp.	Two-Photon Absorption	1.68	[5]
Cubic	High Temp.	DFT (PBE)	1.7	[7]
Tetragonal	Room Temp.	DFT (HSE06)	1.63 - 1.72	[8]
Tetragonal	Room Temp.	GW Approximation	1.62 - 1.67	[4][9]
Pseudocubic	-	QSGW	1.62	[4]

Table 2: Effective Mass of Charge Carriers in Methylammonium Lead Iodide (CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub>)



Carrier Type	Crystal Phase	Direction	Method	Effective Mass (m <sub>0</sub> )	Reference(s
Hole	Cubic	M-point	ARPES	0.24 ± 0.10	[10]
Hole	Cubic	X-point	ARPES	0.35 ± 0.15	[10]
Hole	Cubic	R-point	ARPES	~0.50	[11]
Electron	-	-	DFT	Comparable to hole	[12]
Hole	Orthorhombic	[2]	DFT (HSE06)	11.979	[13]

Table 3: Influence of Spin-Orbit Coupling (SOC) on the

Band Gap of CH3NH3Pbl3

Method	Band Gap without SOC (eV)	Band Gap with SOC (eV)	Reduction (eV)	Reference(s)
DFT (PBE)	1.72	0.71	1.01	[8]
DFT	1.68	0.61	1.07	[14]
GW Approximation	-	1.65	-	[15]

# Experimental and Theoretical Protocols Synthesis of Methylammonium Lead Iodide Single Crystal Growth

High-quality single crystals are essential for techniques like Angle-Resolved Photoemission Spectroscopy (ARPES). A common method is the antisolvent vapor-assisted crystallization technique.[16]

• Precursor Solution Preparation: A saturated solution of pre-synthesized CH<sub>3</sub>NH<sub>3</sub>Pbl<sub>3</sub> powder is prepared by dissolving it in a suitable solvent, such as stabilized hydroiodic acid (HI) with a reducing agent like H<sub>3</sub>PO<sub>2</sub> to prevent degradation.[16]



- Crystallization: The precursor solution is placed in a vial, which is then placed inside a larger beaker containing an antisolvent, such as dichloromethane. The beaker is sealed to allow the antisolvent vapor to slowly diffuse into the precursor solution.
- Growth: Over several days, the slow diffusion of the antisolvent reduces the solubility of the perovskite, leading to the formation of large, high-quality single crystals.
- Harvesting and Cleaning: The grown crystals are carefully harvested, washed with a suitable solvent like diethyl ether, and dried under vacuum.

### **Thin Film Deposition**

For many optical and electronic characterization techniques, thin films are required. A widely used method is the two-step deposition technique.[17]

- Lead Iodide Deposition: A layer of lead iodide (Pbl<sub>2</sub>) is deposited onto a substrate (e.g., FTO-coated glass) by spin-coating a solution of Pbl<sub>2</sub> in a solvent like dimethylformamide (DMF).
   The substrate is then annealed to form a uniform Pbl<sub>2</sub> film.
- Conversion to Perovskite: The Pbl<sub>2</sub>-coated substrate is then exposed to a solution or vapor
  of methylammonium iodide (MAI). In the solution-based method, the substrate is dipped
  into or spin-coated with a solution of MAI in a solvent like isopropanol. In the vapor-based
  method, the substrate is placed in a closed chamber with a source of MAI vapor.
- Annealing: A final annealing step is performed to complete the conversion of Pbl<sub>2</sub> to CH<sub>3</sub>NH<sub>3</sub>Pbl<sub>3</sub> and to improve the crystallinity and morphology of the film.

# **Experimental Characterization Techniques Angle-Resolved Photoemission Spectroscopy (ARPES)**

ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.[18]

• Sample Preparation: A high-quality single crystal of CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber. The crystal is cleaved insitu to expose a clean, pristine surface.



- Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He I radiation at 21.2 eV) or a synchrotron beamline, is used to illuminate the sample.[19]
- Electron Analyzer: The photoemitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy and emission angle.[18]
- Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their kinetic energy and emission angle.
- Band Structure Mapping: By converting the kinetic energy and emission angle to binding energy and crystal momentum, a map of the electronic band dispersion along specific high-symmetry directions in the Brillouin zone can be constructed.[11]

## **Ultraviolet Photoemission Spectroscopy (UPS)**

UPS is used to determine the valence band maximum (VBM) and work function of a material.

- Sample Preparation: A thin film or single crystal of CH3NH3Pbl3 is placed in a UHV chamber.
- UV Source: The sample is irradiated with a UV light source, typically a helium discharge lamp (He I).
- Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron spectrometer.
- Valence Band Maximum (VBM) Determination: The VBM is determined from the onset of the photoemission signal at the high kinetic energy side of the spectrum.
- Work Function Measurement: The work function is calculated by subtracting the width of the photoemission spectrum (from the Fermi level to the secondary electron cutoff) from the photon energy.

# Theoretical Calculation Methods Density Functional Theory (DFT)

DFT is a widely used computational method to calculate the electronic structure of materials. [20]



- Crystal Structure Definition: The calculation starts with the crystal structure of CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub>, specifying the lattice parameters and atomic positions for the desired phase (e.g., tetragonal, cubic, or orthorhombic).
- Choice of Functional: An appropriate exchange-correlation functional is chosen. The Perdew-Burke-Ernzerhof (PBE) functional is a common choice, while hybrid functionals like HSE06 often provide more accurate band gaps.[21]
- Inclusion of Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Pb and I), spin-orbit coupling effects must be included in the calculations to accurately describe the band structure, particularly the band gap.[8]
- Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.
- Band Structure and Density of States (DOS) Calculation: Once the SCF cycle has
  converged, the electronic band structure along high-symmetry k-point paths in the Brillouin
  zone and the density of states are calculated.

## **GW** Approximation

The GW approximation is a more computationally intensive method that provides more accurate quasiparticle energies and band gaps than standard DFT.[2][22]

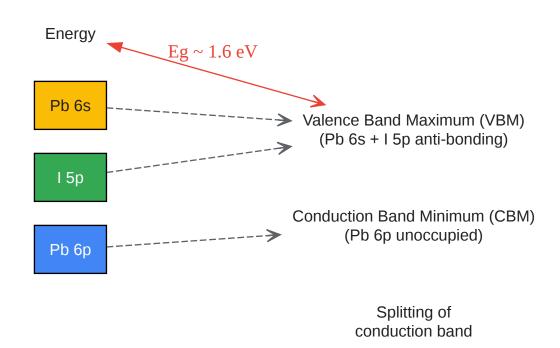
- DFT Calculation: A standard DFT calculation is first performed to obtain the initial wavefunctions and eigenvalues.
- Screened Coulomb Interaction (W): The dynamically screened Coulomb interaction, W, is calculated within the random phase approximation (RPA) or by solving the Bethe-Salpeter equation.
- Self-Energy ( $\Sigma$ ): The electron self-energy,  $\Sigma$ , is calculated as the product of the Green's function, G, and the screened Coulomb interaction, W ( $\Sigma$  = iGW).
- Quasiparticle Energies: The quasiparticle energies are then obtained by solving the quasiparticle equation, which includes the self-energy correction to the DFT eigenvalues.



• Self-Consistency: For improved accuracy, the GW calculation can be performed selfconsistently, where the updated quasiparticle energies are used to recalculate the Green's function and the self-energy in an iterative manner.[15]

## **Mandatory Visualization**

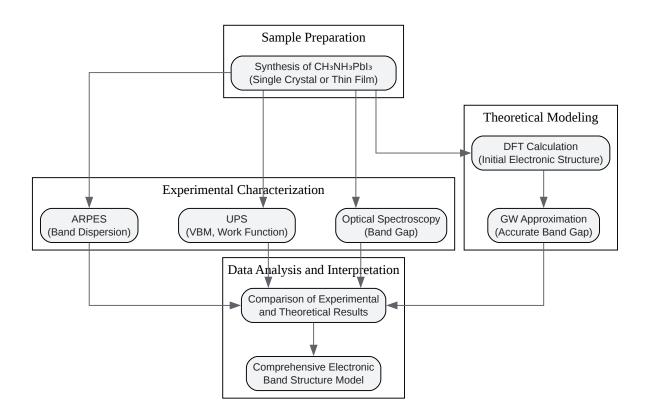
#### **Orbital Contribution**



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Caption: Electronic band structure of CH3NH3Pbl3.





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Caption: Workflow for determining the electronic band structure.

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